molecular formula C6H8FN3O2 B2452464 1-(2-Fluoroethyl)-4-methyl-5-nitro-1H-pyrazole CAS No. 1458593-53-7

1-(2-Fluoroethyl)-4-methyl-5-nitro-1H-pyrazole

Cat. No.: B2452464
CAS No.: 1458593-53-7
M. Wt: 173.147
InChI Key: PDMQNHZFMMUXDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluoroethyl)-4-methyl-5-nitro-1H-pyrazole is a fluorinated organic compound belonging to the pyrazole family. This compound is characterized by the presence of a fluoroethyl group, a methyl group, and a nitro group attached to the pyrazole ring. The incorporation of fluorine into organic molecules often enhances their chemical and biological properties, making such compounds valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of 1-(2-Fluoroethyl)-4-methyl-5-nitro-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions. For instance, reacting 2-fluoroethyl bromide with the pyrazole derivative in the presence of a base like potassium carbonate.

Industrial production methods often involve optimizing these steps to achieve higher yields and purity. Automation and continuous flow techniques can be employed to scale up the production efficiently.

Chemical Reactions Analysis

1-(2-Fluoroethyl)-4-methyl-5-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amino derivatives.

    Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the fluorine atom.

Common reagents and conditions used in these reactions include acidic or basic environments, catalysts like palladium or platinum, and solvents such as ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Fluoroethyl)-4-methyl-5-nitro-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic compounds. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: The compound can be used in the development of fluorinated biomolecules, which are often more stable and exhibit enhanced biological activity.

    Medicine: Fluorinated compounds are crucial in drug discovery and development. This compound can be used as a precursor for designing new pharmaceuticals with improved pharmacokinetic properties.

    Industry: The compound finds applications in the production of agrochemicals, polymers, and specialty chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-(2-Fluoroethyl)-4-methyl-5-nitro-1H-pyrazole exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the fluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The nitro group can participate in redox reactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

1-(2-Fluoroethyl)-4-methyl-5-nitro-1H-pyrazole can be compared with other fluorinated pyrazoles and nitro-substituted pyrazoles:

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties, making it valuable for diverse applications.

Properties

IUPAC Name

1-(2-fluoroethyl)-4-methyl-5-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8FN3O2/c1-5-4-8-9(3-2-7)6(5)10(11)12/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDMQNHZFMMUXDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)CCF)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.